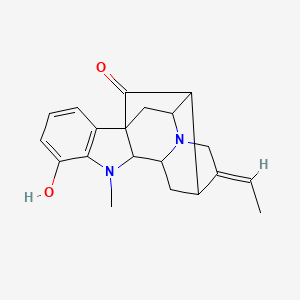
(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.4 g/mol . This compound is an alkaloid extracted from Rauwolfia vomitoria and is known for its potential therapeutic effects, particularly in potentiating carboplatin effects against ovarian cancer .
Méthodes De Préparation
The synthesis of (19E)-19,20-Didehydro-12-hydroxyajmalan-17-one involves several steps, typically starting from ajmaline or related precursors. The synthetic routes often include oxidation, reduction, and substitution reactions under specific conditions. Industrial production methods may involve the extraction of the compound from natural sources like Rauwolfia vomitoria, followed by purification processes .
Analyse Des Réactions Chimiques
(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and other organic compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (19E)-19,20-Didehydro-12-hydroxyajmalan-17-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating cellular signaling pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to fully elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
(19E)-19,20-Didehydro-12-hydroxyajmalan-17-one can be compared with other similar compounds, such as:
Ajmaline: Another alkaloid from Rauwolfia species, known for its antiarrhythmic properties.
Reserpine: An alkaloid used as an antihypertensive and antipsychotic agent.
Yohimbine: An alkaloid with stimulant and aphrodisiac effects.
The uniqueness of this compound lies in its specific structure and potential therapeutic applications, particularly in cancer treatment .
Propriétés
Formule moléculaire |
C20H22N2O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(13E)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3/b10-3- |
Clé InChI |
VVLPFXAEVKKWTK-KMKOMSMNSA-N |
SMILES isomérique |
C/C=C\1/CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O |
SMILES canonique |
CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B15129682.png)
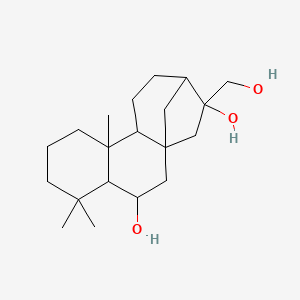
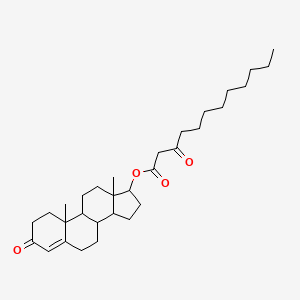
![7-(3,4-Dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B15129710.png)
![Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B15129718.png)
![[5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B15129724.png)
![4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)
![4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole](/img/structure/B15129740.png)
![2-Amino-3-sulfanylpropanoic acid;5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B15129742.png)
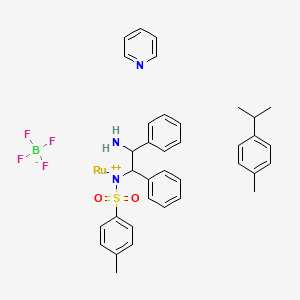
![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)
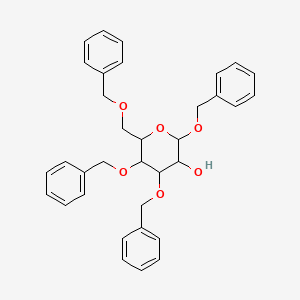
![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)
![Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-](/img/structure/B15129778.png)
